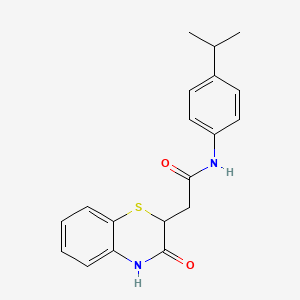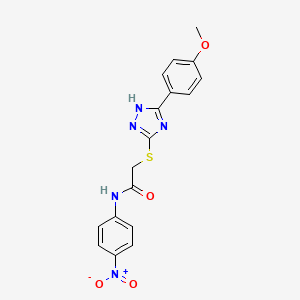![molecular formula C21H17ClN2O B4141545 {1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol](/img/structure/B4141545.png)
{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol
Overview
Description
1-(3-chlorobenzyl)-1H-benzimidazol-2-ylmethanol: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, features a benzimidazole core substituted with a chlorobenzyl group and a phenylmethanol moiety, making it a unique structure with potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-1H-benzimidazol-2-ylmethanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction where the benzimidazole is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of Phenylmethanol Moiety: The final step involves the reaction of the intermediate with benzyl alcohol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while substitution reactions can introduce various functional groups onto the chlorobenzyl moiety.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-chlorobenzyl)-1H-benzimidazol-2-ylmethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Benzimidazole derivatives are known to interact with biological targets such as enzymes and receptors, making them valuable in drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Benzimidazole derivatives have shown promise in treating diseases such as cancer, infections, and inflammatory conditions. The specific structure of 1-(3-chlorobenzyl)-1H-benzimidazol-2-ylmethanol may offer unique advantages in targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in agriculture as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-1H-benzimidazol-2-ylmethanol involves its interaction with specific molecular targets in biological systems. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The chlorobenzyl and phenylmethanol groups may enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
3-chlorobenzyl benzimidazole: A derivative with similar structural features but lacking the phenylmethanol moiety.
Phenylmethanol benzimidazole: Another derivative with the phenylmethanol group but without the chlorobenzyl substitution.
Uniqueness
The uniqueness of 1-(3-chlorobenzyl)-1H-benzimidazol-2-ylmethanol lies in its combined structural features, which may offer enhanced biological activity and specificity compared to its individual components or other derivatives. The presence of both the chlorobenzyl and phenylmethanol groups provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-17-10-6-7-15(13-17)14-24-19-12-5-4-11-18(19)23-21(24)20(25)16-8-2-1-3-9-16/h1-13,20,25H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCONHCWRFGZFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B4141466.png)
![4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)PYRROLIDIN-2-ONE](/img/structure/B4141468.png)
![7-chloro-2-(2-chlorobenzyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141472.png)
![7-bromo-1-(4-ethylphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141479.png)

![1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B4141490.png)
![N-methyl-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4141506.png)
![2-[2-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-benzylacetamide](/img/structure/B4141524.png)
![2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4141535.png)
![2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4141538.png)
![N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-methoxybenzamide](/img/structure/B4141540.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4141542.png)

![ethyl 6-methyl-4-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141554.png)
